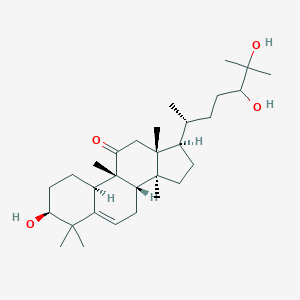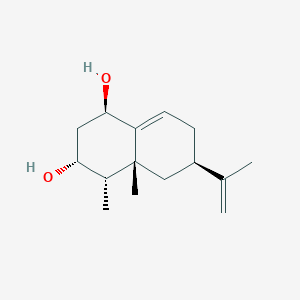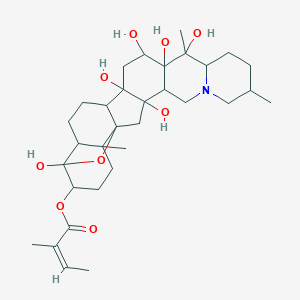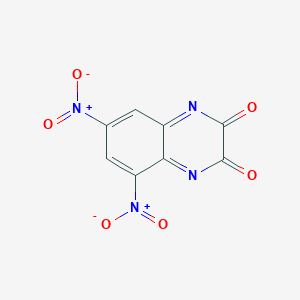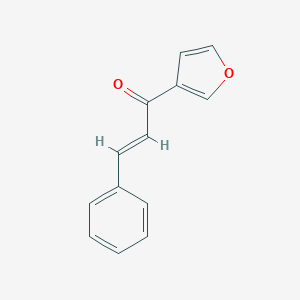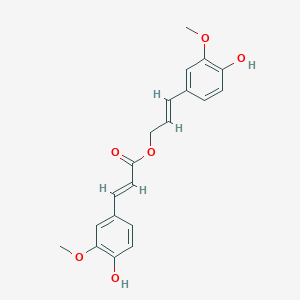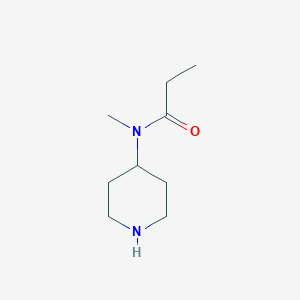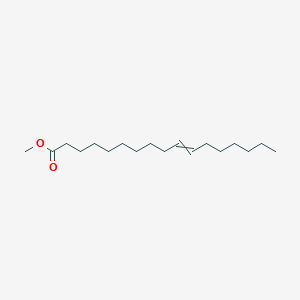
Methyl cis-10-heptadecenoate
Overview
Description
Cis-10-Heptadecenoic Acid methyl ester: is an organic compound with the molecular formula C₁₈H₃₄O₂. It is a methyl ester derivative of cis-10-Heptadecenoic Acid, characterized by the presence of a double bond at the 10th carbon in the heptadecenoic acid chain. This compound is commonly used in various industrial applications, including as a fragrance and flavoring agent due to its unique aromatic properties .
Mechanism of Action
Target of Action
Methyl cis-10-heptadecenoate is a fatty acid methyl ester . Fatty acid methyl esters are known to interact with various targets in the body, including enzymes and receptors involved in metabolic processes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, its stability might be affected by storage conditions, such as temperature . .
Biochemical Analysis
Biochemical Properties
It is known that it contains a total of 53 bonds, including 19 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . These structural features may influence its interactions with enzymes, proteins, and other biomolecules.
Temporal Effects in Laboratory Settings
It is known that it is a liquid at room temperature and should be stored at −20°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-10-Heptadecenoic Acid methyl ester typically involves the esterification of cis-10-Heptadecenoic Acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, the production of cis-10-Heptadecenoic Acid methyl ester follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cis-10-Heptadecenoic Acid methyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or ozone. These reactions can lead to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation reactions, where hydrogen gas and a metal catalyst (e.g., palladium on carbon) are used to convert the double bond to a single bond, forming the saturated methyl heptadecanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated methyl heptadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Cis-10-Heptadecenoic Acid methyl ester is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters. It is also employed in the synthesis of complex organic molecules and as a starting material for the preparation of other derivatives .
Biology: In biological research, this compound is studied for its role in lipid metabolism and its effects on cellular processes. It is used in experiments to understand the behavior of unsaturated fatty acids in biological systems .
Medicine: Its unique properties make it a candidate for enhancing the bioavailability of certain drugs .
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and cosmetics. Its aromatic properties make it a valuable ingredient in the formulation of perfumes and other scented products .
Comparison with Similar Compounds
- Methyl cis-9-octadecenoate (Oleic Acid methyl ester)
- Methyl cis-11-octadecenoate (Vaccenic Acid methyl ester)
- Methyl cis-9,12-octadecadienoate (Linoleic Acid methyl ester)
Comparison: Cis-10-Heptadecenoic Acid methyl ester is unique due to the position of the double bond at the 10th carbon, which imparts distinct chemical and physical properties. Compared to methyl cis-9-octadecenoate, which has the double bond at the 9th carbon, cis-10-Heptadecenoic Acid methyl ester exhibits different reactivity and stability. Similarly, its properties differ from those of methyl cis-11-octadecenoate and methyl cis-9,12-octadecadienoate, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl (Z)-heptadec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSUZRHLHDQGPN-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


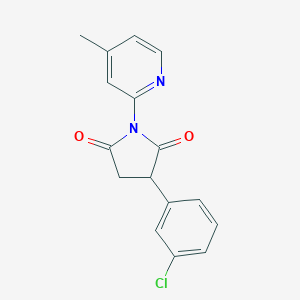
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
